molecular formula C13H20N2O2 B1664322 ACETAMIDE, N-(5-(p-AMINOPHENOXY)PENTYL)- CAS No. 100800-28-0

ACETAMIDE, N-(5-(p-AMINOPHENOXY)PENTYL)-

Cat. No. B1664322
M. Wt: 236.31 g/mol
InChI Key: YHDVDCPJJDZPMQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Acetamide, N-(5-(p-aminophenoxy)pentyl)- is a bioactive chemical.

Scientific Research Applications

  • Synthesis of Antimalarial Drugs ACETAMIDE, N-(5-(p-AMINOPHENOXY)PENTYL)-, as a derivative of N-(2-Hydroxyphenyl)acetamide, is used in the synthesis of antimalarial drugs. The chemoselective monoacetylation of the amino group of 2-aminophenol to N-(2-hydroxyphenyl)acetamide, a key intermediate in natural synthesis of antimalarials, has been achieved using Novozym 435 as a catalyst. This process optimization is crucial for efficient drug production (Magadum & Yadav, 2018).

  • Metabolic Phenotyping in Clinical Studies The compound is also involved in metabolic phenotyping studies, particularly in the context of acetaminophen (APAP) metabolism and hepatotoxicity. Metabolic phenotyping, involving the study of the small molecule complement of biological samples, has been applied to study APAP metabolism in vivo models and humans, providing insights into the mechanism of APAP-induced hepatotoxicity (Coen, 2015).

  • Studies on Drug-Induced Liver Injury ACETAMIDE, N-(5-(p-AMINOPHENOXY)PENTYL)-, is relevant in research on drug-induced liver injury, particularly related to acetaminophen. Clinical trials have been conducted to identify biomarkers connected to acetaminophen toxicity. This research is integral in predicting future risks in children taking acetaminophen and understanding its hepatotoxicity mechanism (Akrodou, 2021).

  • Analytical Determination in Pharmaceutical Formulations The compound has been studied in the context of determining paracetamol in pharmaceutical formulations. Techniques such as differential pulse voltammetry have been used for the analytical determination of paracetamol, a key derivative of N-acetyl-p-aminophenol, in various formulations (Navarro et al., 1988).

  • Investigation of Paracetamol Degradation Process Research on the degradation process of paracetamol, closely related to N-acetyl-p-aminophenol, employs advanced analytical methods. This includes kinetic spectroscopy and chemometric methods like Multivariate Curve Resolution-Alternating Least Squares (MCR-ALS) to study the stability of the medication (Feng et al., 2013).

properties

CAS RN

100800-28-0

Product Name

ACETAMIDE, N-(5-(p-AMINOPHENOXY)PENTYL)-

Molecular Formula

C13H20N2O2

Molecular Weight

236.31 g/mol

IUPAC Name

N-[5-(4-aminophenoxy)pentyl]acetamide

InChI

InChI=1S/C13H20N2O2/c1-11(16)15-9-3-2-4-10-17-13-7-5-12(14)6-8-13/h5-8H,2-4,9-10,14H2,1H3,(H,15,16)

InChI Key

YHDVDCPJJDZPMQ-UHFFFAOYSA-N

SMILES

CC(=O)NCCCCCOC1=CC=C(C=C1)N

Canonical SMILES

CC(=O)NCCCCCOC1=CC=C(C=C1)N

Appearance

Solid powder

Other CAS RN

100800-28-0

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

synonyms

Acetamide, N-(5-(p-aminophenoxy)pentyl)-

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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